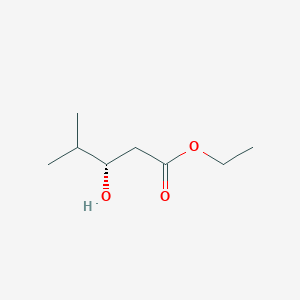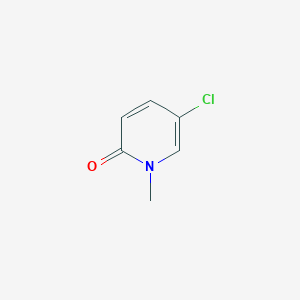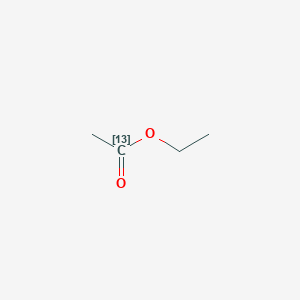
Methyl 2-methoxy-3-methylbenzoate
Übersicht
Beschreibung
Methyl 2-methoxy-3-methylbenzoate (M2MMB) is a naturally occurring compound found in a variety of plants, including peppermint, spearmint, and lemon balm. It is a member of the benzoate family and is an ester of the organic compound methyl benzoate. M2MMB has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of 6-Alkylsalicylates and Related Compounds : Methyl 2-methoxy-6-methyl benzoate is used in the one-pot synthesis of 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates. This method has been employed for the synthesis of dihydroisocoumarins and 2,5-dialkylresorcinols, highlighting its utility in organic synthesis (Kanakam, Mani, Ramanathan, & Rao, 1989).
Spectral and Thermal Investigations
- Spectral and Thermal Properties : The spectral and thermal properties of methyl 2-methoxy-3-methylbenzoate derivatives have been studied, providing insights into their potential applications in materials science and engineering. This includes investigations into the thermal decomposition of these compounds (Brzyska & Ożga, 2002).
Photostabilization and Singlet Oxygen Quenching
- Role in Photostabilization and Singlet Oxygen Quenching : Research has shown that methyl 2-methoxybenzoate, a related compound, can be an effective generator and quencher of singlet molecular oxygen, which is crucial for photostabilization applications in materials science (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Medicinal Chemistry
- Antimitotic Agents and Tubulin Inhibitors : In medicinal chemistry, derivatives of methyl 2-methoxy-3-methylbenzoate have been synthesized and evaluated as potential antimitotic agents and tubulin inhibitors, highlighting their potential use in the development of new therapeutic agents (Romagnoli et al., 2008).
Thermochemical Properties
- Study of Thermochemical Properties : Thermochemical studies of methyl 2- and 4-methoxybenzoates, including the 3-methyl variant, have been carried out, providing valuable information on their combustion and vaporization enthalpies, crucial for various industrial applications (Flores et al., 2019).
Conformation and Steric Effects
- Conformational Analysis : The conformation and steric effects in mono- and dimethoxybenzoic acids have been analyzed, which includes derivatives like methyl 2-methoxy-3-methylbenzoate. This research is essential for understanding the chemical behavior and potential applications in various fields, such as materials science (Exner, Fiedler, Buděšínský, & Kulhanek, 1999).
Eigenschaften
IUPAC Name |
methyl 2-methoxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-4-6-8(9(7)12-2)10(11)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWCQWYKUZAHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530307 | |
| Record name | Methyl 2-methoxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-3-methylbenzoate | |
CAS RN |
52239-62-0 | |
| Record name | Methyl 2-methoxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

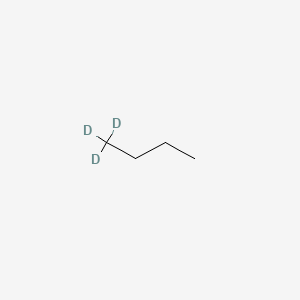
![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)
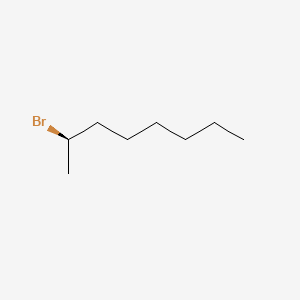
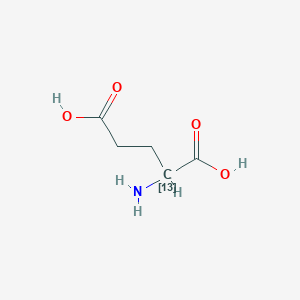
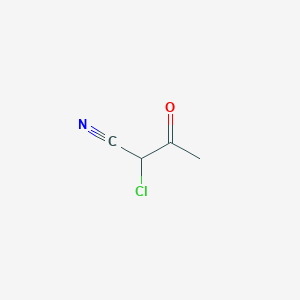
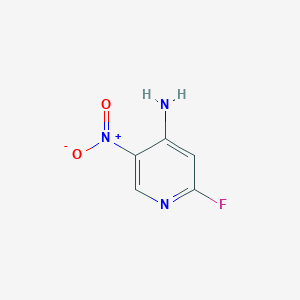
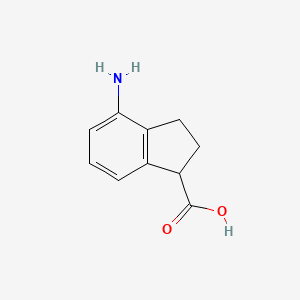
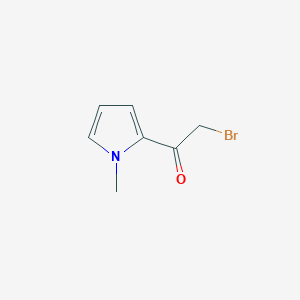
![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)
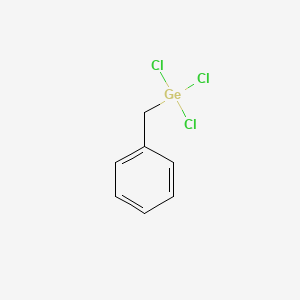
![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)
